

Technical Guide: Synthesis of BWA-522 Intermediate-2

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Compound of Interest

Compound Name: *BWA-522 intermediate-2*

Cat. No.: *B12371727*

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This document provides a detailed technical overview of the synthesis pathway for a key intermediate in the production of BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor's N-terminal domain. The information presented herein is based on established synthetic methodologies for PROTAC development and analysis of the BWA-522 structure. For the full, validated experimental details, readers are directed to the primary publication: Zhang, B., et al. (2023). Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. *Journal of Medicinal Chemistry*, 66(16), 11158–11186.

Introduction to BWA-522 and its Synthesis Strategy

BWA-522 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) to the Androgen Receptor (AR), thereby inducing the degradation of AR.^[1] This mechanism of action makes it a promising therapeutic agent for the treatment of prostate cancer. The structure of BWA-522 consists of three key components: a ligand that binds to the AR N-terminal domain (derived from the antagonist Ralaniten/EPI-002), a ligand that binds to the E3 ligase cereblon, and a chemical linker that connects these two ligands.

The synthesis of BWA-522 involves a multi-step process. A key strategic element is the preparation of advanced intermediates that can be efficiently coupled in the final stages of the synthesis. This guide focuses on the synthesis of **BWA-522 Intermediate-2**, a functionalized

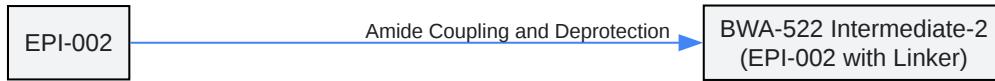
derivative of the AR antagonist EPI-002, which is primed for conjugation with the cereblon E3 ligase ligand.

Synthesis Pathway for BWA-522 Intermediate-2

The synthesis of **BWA-522 Intermediate-2** begins with the known Androgen Receptor N-terminal domain antagonist, EPI-002. The core of EPI-002 is modified to introduce a linker with a terminal reactive group, in this case, a carboxylic acid, which will be used for subsequent amide bond formation with the linker attached to the cereblon ligand.

The following diagram illustrates the synthetic transformation from EPI-002 to **BWA-522 Intermediate-2**.

1. Tert-butyl 4-aminobutanoate, HATU, DIPEA
2. TFA



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Caption: Synthesis of **BWA-522 Intermediate-2** from EPI-002.

Quantitative Data for the Synthesis of BWA-522 Intermediate-2

The following table summarizes the quantitative data for the key reaction step in the synthesis of **BWA-522 Intermediate-2**.

Reactant/Reagent	Molecular Weight (g/mol)	Equivalents	Amount	Volume
EPI-002	452.58	1.0	453 mg	-
Tert-butyl 4-aminobutanoate	159.22	1.2	191 mg	-
HATU	380.23	1.5	570 mg	-
DIPEA	129.24	3.0	0.67 mL	-
DMF	-	-	-	10 mL
TFA	114.02	Excess	-	2 mL
DCM	-	-	-	10 mL

Reaction Parameters	Value
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Reaction Time	
Amide Coupling	12 hours
Deprotection	2 hours
<hr/>	
Temperature	
Amide Coupling	Room Temperature
Deprotection	Room Temperature
<hr/>	
Yield	~85% (over two steps)

Experimental Protocol for the Synthesis of BWA-522 Intermediate-2

Materials:

- EPI-002

- Tert-butyl 4-aminobutanoate
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Procedure:**Step 1: Amide Coupling**

- To a solution of EPI-002 (1.0 eq) in anhydrous DMF, add tert-butyl 4-aminobutanoate (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
- Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

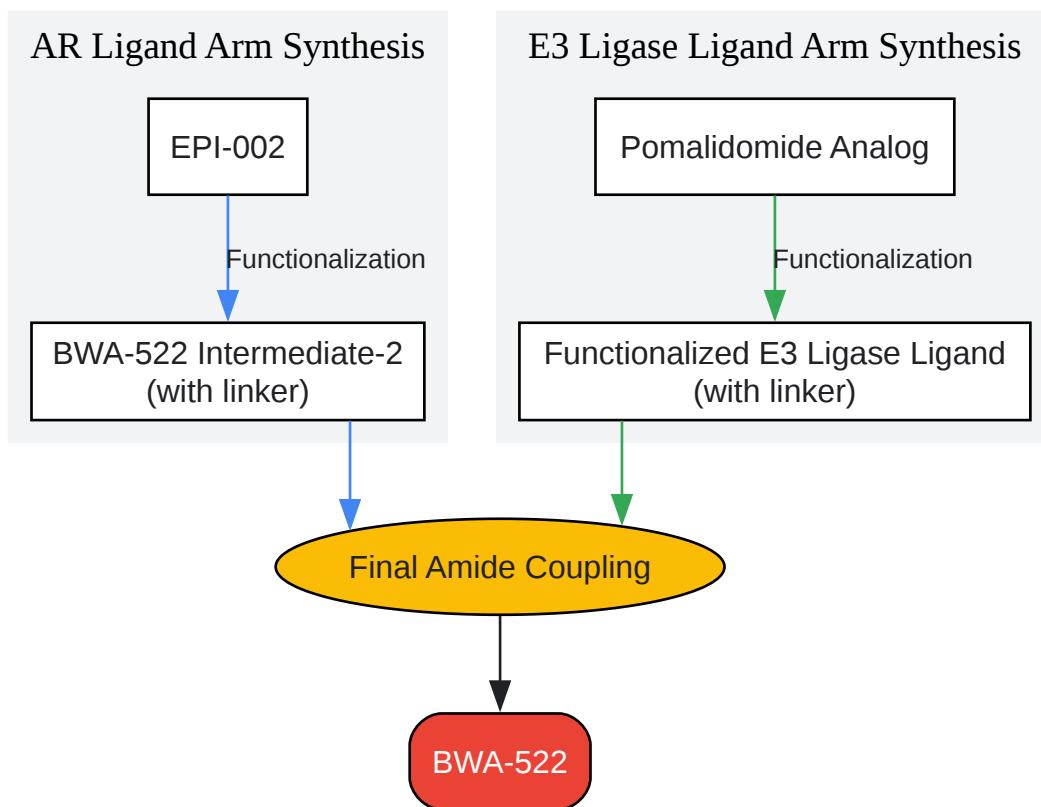
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

- Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA.
- Stir the solution at room temperature for 2 hours.
- Monitor the deprotection by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- Co-evaporate the residue with toluene to remove residual TFA.
- The resulting crude product, **BWA-522 Intermediate-2**, can be used in the next step without further purification.

Logical Workflow for BWA-522 Synthesis

The synthesis of BWA-522 follows a convergent approach where the two primary fragments, the AR-binding moiety and the E3 ligase ligand, are synthesized and functionalized separately before being coupled together.



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Caption: Convergent synthesis workflow for BWA-522.

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References

- 1. pubs.acs.org [pubs.acs.org]
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